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molecular formula C9H9BrO B1330683 1-(4-Bromo-3-methylphenyl)ethanone CAS No. 37074-40-1

1-(4-Bromo-3-methylphenyl)ethanone

Cat. No. B1330683
M. Wt: 213.07 g/mol
InChI Key: QRTFRIPKQPOIPI-UHFFFAOYSA-N
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Patent
US08921372B2

Procedure details

Trimethyl phenylammonium tribromide (13 g, 0.036 mol) was added to a solution of 1-(4-bromo-3-methyl-phenyl)-ethanone (6.3 g, 0.030 mol) in THF (30 mL) and the reaction mixture was stirred at RT for 12 h, filtered, and concentrated to provide the title intermediate (8.6 g, 100% yield). 1H NMR (CDCl3, 400 MHz) δ (ppm): 7.82 (m, 1H), 7.66 (m, 2H), 4.38 (s, 2H), 2.56 (s, 3H)
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Br-:1].[Br-].[Br-].C[N+](C)(C)C1C=CC=CC=1.C[N+](C1C=CC=CC=1)(C)C.C[N+](C1C=CC=CC=1)(C)C.[Br:34][C:35]1[CH:40]=[CH:39][C:38]([C:41](=[O:43])[CH3:42])=[CH:37][C:36]=1[CH3:44]>C1COCC1>[Br:1][CH2:42][C:41]([C:38]1[CH:39]=[CH:40][C:35]([Br:34])=[C:36]([CH3:44])[CH:37]=1)=[O:43] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].C[N+](C1=CC=CC=C1)(C)C.C[N+](C)(C)C1=CC=CC=C1.C[N+](C)(C)C1=CC=CC=C1
Name
Quantity
6.3 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(C)=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrCC(=O)C1=CC(=C(C=C1)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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